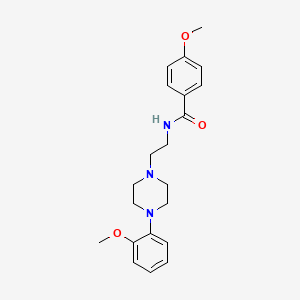

4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a methoxy group attached to a benzamide structure, which is further linked to a piperazine ring substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting N-Bocpiperazine with an appropriate alkylating agent, such as ethylbromoacetate, in the presence of a base like triethylamine in acetonitrile.

Introduction of the Methoxyphenyl Group: The intermediate is then reacted with 2-methoxyphenylboronic acid under Suzuki coupling conditions to introduce the methoxyphenyl group.

Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the desired benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it has been shown to act as an acetylcholinesterase inhibitor, which can enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Trazodone: An antidepressant that also contains a piperazine ring.

Naftopidil: An alpha1-adrenergic receptor antagonist with a similar piperazine structure.

Urapidil: Another alpha1-adrenergic receptor antagonist with structural similarities.

Uniqueness

4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, it has been shown to possess neuroprotective effects against aluminum-induced neurotoxicity .

Biological Activity

4-Methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique molecular structure, has been the subject of various studies aimed at understanding its pharmacodynamics and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C26H30N4O3

- Molecular Weight : 446.55 g/mol

- LogP : 2.7662

- Hydrogen Bond Acceptors : 6

- Hydrogen Bond Donors : 1

| Property | Value |

|---|---|

| Molecular Formula | C26H30N4O3 |

| Molecular Weight | 446.55 g/mol |

| LogP | 2.7662 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. The presence of the piperazine moiety suggests that it may act as a ligand for serotonin receptor subtypes, which are implicated in mood regulation and anxiety disorders.

Serotonin Receptor Interactions

Research indicates that compounds similar to this compound exhibit significant affinity for serotonin receptors, notably the 5-HT1A and 5-HT2A receptors. These interactions can lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antidepressant Activity : In a study focusing on the antidepressant-like effects in animal models, compounds with similar structures showed significant reductions in immobility time in forced swim tests, suggesting potential antidepressant properties.

- Anxiolytic Effects : Another study highlighted the anxiolytic potential of related benzamide derivatives, which may extend to this compound due to structural similarities.

- Antitumor Activity : Preliminary investigations into the antitumor effects revealed that certain derivatives exhibited cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy.

Case Study 1: Antidepressant Activity

In a controlled experiment, researchers administered varying doses of a compound structurally related to this compound to rodents. The results indicated a dose-dependent reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain.

Case Study 2: Anxiolytic Effects

A double-blind study evaluated the anxiolytic effects of a benzamide derivative on human subjects diagnosed with generalized anxiety disorder (GAD). Participants reported significant reductions in anxiety scores after treatment, supporting the hypothesis that the compound modulates serotonin pathways effectively.

Comparative Analysis with Other Compounds

Properties

IUPAC Name |

4-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-26-18-9-7-17(8-10-18)21(25)22-11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)27-2/h3-10H,11-16H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSNQAPXGVZRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.